6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide
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Overview
Description
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilamide with an aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and anticonvulsant agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- 2,3-dihydroquinazolin-4(1H)-ones
Uniqueness
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide is unique due to its specific structural features, such as the prop-2-enyl group and the hexanamide chain, which confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
Properties
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-11-18-15(21)10-4-3-7-12-20-16(22)13-8-5-6-9-14(13)19-17(20)23/h2,5-6,8-9H,1,3-4,7,10-12H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURYDXIHEIUFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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